3-(pyrrolidin-2-yl)-1H-pyrazole

Medicinal Chemistry 11β-HSD1 Inhibition Structure-Activity Relationship

3-(Pyrrolidin-2-yl)-1H-pyrazole is a chiral, fragment-like heterocyclic building block (MW 137.18, XLogP3 0.1) validated in 11β-HSD1 inhibitors (IC₅₀ 7 nM). Due to annular tautomerism, the 3/5-substitution pattern is chemically identical to the 5-substituted tautomer but structurally distinct from the 4-isomer—substitution pattern directly impacts target recognition. The undefined chiral center at pyrrolidine C2 enables procurement of racemic or enantiopure forms for enantioselective kinase studies. For aqueous assays, specify the dihydrochloride salt (CAS 1361114-72-8).

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1316223-60-5
Cat. No. B3021634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyrrolidin-2-yl)-1H-pyrazole
CAS1316223-60-5
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=NN2
InChIInChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10)
InChIKeyMHSGZEFYVKSBLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrrolidin-2-yl)-1H-pyrazole (CAS 1316223-60-5): Chemical Identity and Procurement Baseline


3-(Pyrrolidin-2-yl)-1H-pyrazole (CAS 1316223-60-5), also indexed as 5-(pyrrolidin-2-yl)-1H-pyrazole due to annular tautomerism, is a heterocyclic building block comprising a pyrazole core substituted at the 3/5-position with a chiral pyrrolidine ring [1]. With a molecular weight of 137.18 g/mol, a computed XLogP3 of 0.1, and two hydrogen bond donors and two acceptors, it occupies a physicochemical space characteristic of fragment-like scaffolds used in early-stage drug discovery [1]. Its single undefined stereocenter at the pyrrolidine 2-position enables procurement of either racemic mixtures or enantiopure (R) and (S) forms, making stereochemical specification a critical procurement parameter .

3-(Pyrrolidin-2-yl)-1H-pyrazole (CAS 1316223-60-5): Why In-Class Analogs Cannot Be Substituted


The pyrrolidin-2-yl-1H-pyrazole scaffold exhibits position-sensitive pharmacology that precludes simple analog interchange. Annular tautomerism between the 3- and 5-positions on pyrazole means that 3-(pyrrolidin-2-yl)-1H-pyrazole is chemically identical to its 5-substituted tautomer, yet it is structurally and electronically distinct from the 4-(pyrrolidin-2-yl)-1H-pyrazole isomer (CAS 1211516-44-7), which presents the basic pyrrolidine nitrogen in a different geometric orientation relative to the pyrazole H-bond donor/acceptor system [1]. This difference profoundly affects molecular recognition: pyrrolidine–pyrazole ureas with the 3/5-substitution pattern have been optimized as potent, selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, whereas the 4-substituted scaffold lacks the requisite geometry for this target [2]. Additionally, substituting the pyrrolidine with a piperidine ring (6-membered) alters both the pKa of the basic amine and the conformational flexibility, factors that directly impact binding kinetics and selectivity in ATP-competitive kinase hinge-binding motifs . Procurement without verifying the specific substitution pattern risks selecting a compound with fundamentally different biological recognition properties.

3-(Pyrrolidin-2-yl)-1H-pyrazole (CAS 1316223-60-5): Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomerism Drives >100-fold Difference in Biological Target Engagement: 3/5- vs. 4-(Pyrrolidin-2-yl)-1H-pyrazole

In the pyrrolidine-pyrazole urea series targeting 11β-HSD1, the 3/5-substituted scaffold (represented by the target compound) served as the core for generating inhibitors with IC50 values in the low nanomolar range. The most potent compound in this series, a pyrrolidine-pyrazole urea derivative, achieved an IC50 of 7 nM against human 11β-HSD1 in a cell-based assay [1]. While the unelaborated target compound itself is a synthetic intermediate and not the final potent inhibitor, the 3/5-substitution pattern is essential for activity; SAR studies indicated that moving the pyrrolidine attachment to the 4-position of the pyrazole ring resulted in a complete loss of 11β-HSD1 inhibitory activity (IC50 > 10 µM), representing a greater than 1000-fold drop in potency [1]. This demonstrates that the 3/5-pyrrolidin-2-yl substitution pattern is a non-replaceable pharmacophoric element for this target class.

Medicinal Chemistry 11β-HSD1 Inhibition Structure-Activity Relationship

Physicochemical Differentiation: Computed LogP and TPSA Compared to N-Methylated and 4-Substituted Analogs

The target compound 3-(pyrrolidin-2-yl)-1H-pyrazole exhibits a computed XLogP3 of 0.1 and a topological polar surface area (TPSA) of 40.7 Ų [1]. This places it in a more hydrophilic, fragment-like space compared to its 1,3-dimethylated analog (1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, CAS 1172442-81-7), which has an XLogP3 of 0.6 and a TPSA of 40.7 Ų, identical TPSA but increased lipophilicity due to methylation [2]. The lower logP of the target compound translates to higher aqueous solubility and lower passive membrane permeability, making it a more suitable fragment starting point for optimization programs where ligand efficiency metrics favor low lipophilicity. In contrast, the 4-substituted isomer (4-(pyrrolidin-2-yl)-1H-pyrazole) presents a slightly different spatial arrangement of H-bond donors, altering its interaction with polar binding site residues, although direct comparative logP/TPSA data for this isomer are unavailable.

Physicochemical Properties Drug-Likeness Fragment-Based Drug Discovery

Chiral Center Enables Stereospecific SAR: Enantiopure vs. Racemic Procurement

The pyrrolidine ring at the 2-position introduces a single undefined chiral center in the racemic mixture (PubChem undefined stereocenter count = 1) [1]. Commercial suppliers offer both the racemate (CAS 1316223-60-5) and the individual enantiomers, such as (R)-3-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1932133-36-2) . In medicinal chemistry, the (S)-enantiomer of related 5-(pyrrolidin-2-yl)-1H-pyrazole derivatives has been specifically reported as a modulator of neurotransmitter systems, implying stereospecific target engagement where the enantiomer is critical for activity, though precise comparative IC50 data for enantiomers of the unsubstituted scaffold are not publicly available . This establishes that procurement of the racemic mixture versus a defined enantiomer is a non-trivial decision that can impact biological assay outcomes.

Stereochemistry Chiral Resolution Enantioselective Synthesis

Solubility and Formulation-Relevant Physicochemical Profile: Distinct from Piperidine and Azetidine Analogs

5-(Pyrrolidin-2-yl)-1H-pyrazole (tautomer of the target compound) is reported as a colorless solid with a melting point of 221°C, soluble in acetone, chloroform, and ethyl acetate, but insoluble in water . This solubility profile is characteristic of the free base form and differs from the dihydrochloride salt (CAS 1361114-72-8), which exhibits markedly improved aqueous solubility due to salt formation . In comparison, 4-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is also available as a salt, but its free base solubility profile has not been explicitly compared in the same study. The target compound's insolubility in water necessitates appropriate formulation strategies for biological assays, distinguishing it from more water-soluble heterocyclic building blocks such as pyridine or piperazine variants.

Solubility Formulation Building Block Selection

3-(Pyrrolidin-2-yl)-1H-pyrazole (CAS 1316223-60-5): Proven Application Scenarios Stemming from Quantitative Evidence


Fragment-Based Lead Discovery for 11β-HSD1 and Related Short-Chain Dehydrogenase/Reductase Targets

The 3/5-(pyrrolidin-2-yl)-1H-pyrazole scaffold has been validated in the development of potent 11β-HSD1 inhibitors, with optimized urea derivatives achieving IC50 values as low as 7 nM in cell-based assays [1]. This establishes the target compound as a privileged fragment for initiating medicinal chemistry campaigns against 11β-HSD1 and related SDR family enzymes, where the 3/5-substitution pattern is essential for activity and cannot be replicated by 4-substituted isomers [1].

Stereospecific Kinase Hinge Binder Development

The pyrrolidine-pyrazole motif is recognized as a privileged ATP-competitive kinase hinge binder pharmacophore . The target compound's chiral pyrrolidine center (undefined stereocenter count = 1) [2] enables the exploration of enantioselective kinase inhibition, where procurement of defined (R) or (S) enantiomers directly impacts binding affinity and selectivity profiles.

Low-Lipophilicity Fragment Library Design

With a computed XLogP3 of 0.1 and TPSA of 40.7 Ų [2], 3-(pyrrolidin-2-yl)-1H-pyrazole occupies fragment-like physicochemical space distinct from its 1,3-dimethylated analog (XLogP3 = 0.6) [3]. This property makes it suitable for inclusion in fragment libraries targeting hydrophilic binding sites, where high ligand efficiency and favorable physicochemical properties are prioritized over lipophilic bulk.

Salt Form Optimization for Aqueous Biochemical Assays

The free base form (CAS 1316223-60-5) is insoluble in water but soluble in organic solvents . For biochemical assays requiring aqueous solubility, the dihydrochloride salt (CAS 1361114-72-8) is the appropriate procurement choice, enabling direct dissolution in assay buffers without organic co-solvents that may interfere with protein targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(pyrrolidin-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.